molecular formula C10H11FN4 B1393996 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline CAS No. 1276538-16-9

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline

Cat. No.: B1393996
CAS No.: 1276538-16-9
M. Wt: 206.22 g/mol
InChI Key: XJVFPQFPRSBRLW-UHFFFAOYSA-N
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Description

  • The fluoro group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

Industrial Production Methods: Industrial production of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline typically involves a multi-step process One common method is the “Click” chemistry approach, which is known for its efficiency and selectivity

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Chemical Reactions Analysis

Types of Reactions: 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro group on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile).

Major Products Formed:

  • Oxidation products, reduced derivatives, and substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline has several scientific research applications, including:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the development of new materials with unique properties.
  • Biology:

  • Medicine:

    • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Industry:

    • Utilized in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity . This interaction can disrupt the enzyme’s function, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)aniline
  • 4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline
  • 4-(4-phenyl-1H-1,2,3-triazol-1-yl)aniline

Comparison:

    4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline: stands out due to the presence of both the ethyl and fluoro groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.

  • The introduction of the fluoro group can increase the compound’s lipophilicity and metabolic stability, making it a more potent inhibitor in biological systems.

Properties

IUPAC Name

4-(4-ethyltriazol-1-yl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-2-7-6-15(14-13-7)8-3-4-10(12)9(11)5-8/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVFPQFPRSBRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
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4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline

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